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molecular formula C20H16N2O4 B154814 2,5-Dianilinoterephthalic acid CAS No. 10109-95-2

2,5-Dianilinoterephthalic acid

Cat. No. B154814
M. Wt: 348.4 g/mol
InChI Key: ZJQZWNLKRBUEKX-UHFFFAOYSA-N
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Patent
US06031100

Procedure details

To 120.0 g of polyphosphoric acid (116%) was added with stirring 20.0 g (57.4 mmol) of 2,5-bis(phenylamino)terephthalic acid. The stirred mixture was irradiated in the microwave oven for 1.5 minutes. The reaction mixture was cooled to 80° C. and added with stirring to 1.0 liter of water. The resultant slurry was stirred for 30 minutes, after which the solid component was collected by filtration and washed with 6.0 liters of water. The presscake was dried overnight in an oven at 60° C. to give 17.9 g of crude quinacridone (C. I. Pigment Violet 19) (100% yield).
[Compound]
Name
polyphosphoric acid
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[CH:16]=[C:15]([C:17](O)=[O:18])[C:14]([NH:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)=[CH:13][C:9]=2[C:10](O)=[O:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>O>[CH:24]1[CH:25]=[C:26]2[C:17]([C:15]3[C:14]([NH:20][C:21]2=[CH:22][CH:23]=1)=[CH:13][C:9]1[C:10]([C:6]2[C:1]([NH:7][C:8]=1[CH:16]=3)=[CH:2][CH:3]=[CH:4][CH:5]=2)=[O:11])=[O:18]

Inputs

Step One
Name
polyphosphoric acid
Quantity
120 g
Type
reactant
Smiles
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=C(C(=O)O)C=C(C(=C1)C(=O)O)NC1=CC=CC=C1
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resultant slurry was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The stirred mixture was irradiated in the microwave oven for 1.5 minutes
Duration
1.5 min
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
after which the solid component was collected by filtration
WASH
Type
WASH
Details
washed with 6.0 liters of water
CUSTOM
Type
CUSTOM
Details
The presscake was dried overnight in an oven at 60° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=CC=CC=C5N4
Measurements
Type Value Analysis
AMOUNT: MASS 17.9 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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